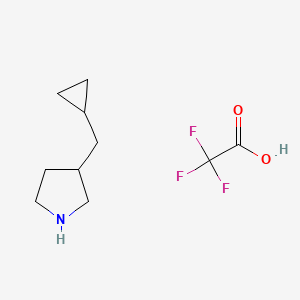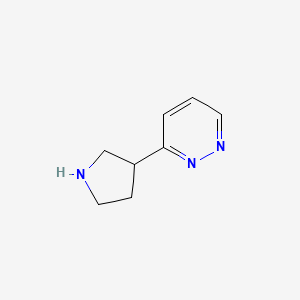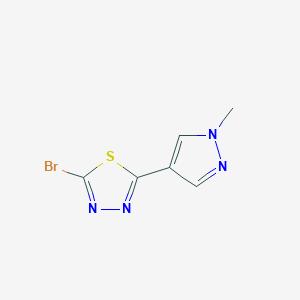
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and bromine. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide to facilitate the formation of the thiadiazole ring. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted thiadiazoles.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiols or amines, depending on the specific reaction pathway.
Applications De Recherche Scientifique
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-inflammatory, antimicrobial, and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole and thiadiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-5-(hydroxymethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-3-sulfonamide: This compound shares the pyrazole and bromine functionalities but differs in the presence of a furan ring and a sulfonamide group.
3(5)-Substituted Pyrazoles: These compounds have similar pyrazole rings but differ in the substituents attached to the ring.
Uniqueness
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole is unique due to the combination of the bromine atom, pyrazole ring, and thiadiazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C6H5BrN4S |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
2-bromo-5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5BrN4S/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3 |
Clé InChI |
GGKYSPYUQXSBHX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NN=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


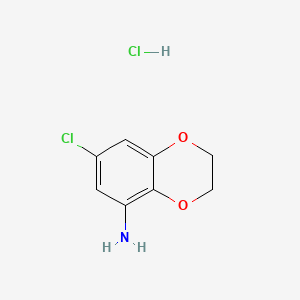

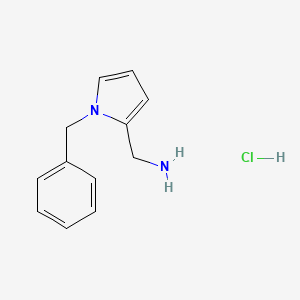
![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
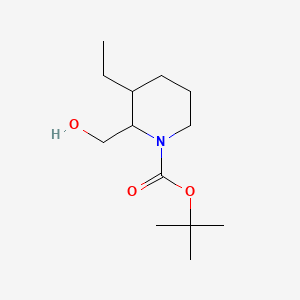
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
